molecular formula C9H11NO2 B563066 Methyl 5-ethyl-2-pyridine-carboxylate CAS No. 13509-14-3

Methyl 5-ethyl-2-pyridine-carboxylate

Cat. No.: B563066
CAS No.: 13509-14-3
M. Wt: 165.192
InChI Key: JMRIMSFIKIBYSH-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-pyridine-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-pyridine-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-ethylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.

Industrial Production Methods: Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method is carried out at elevated temperatures and pressures, typically around 200-300°C and 12-13 MPa, respectively . The use of paraldehyde as a reactant helps manage the reaction and avoid unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-2-pyridine-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 5-ethylpyridine-2-carboxylic acid.

    Reduction: 5-ethylpyridine-2-methanol.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 5-ethyl-2-pyridine-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-pyridine-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-methyl-5-ethylpyridine: Similar structure but lacks the ester group.

    5-ethylpyridine-2-carboxylic acid: The carboxylic acid derivative of Methyl 5-ethyl-2-pyridine-carboxylate.

    2-methyl-5-vinylpyridine: Contains a vinyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 5-ethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRIMSFIKIBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652646
Record name Methyl 5-ethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-14-3
Record name Methyl 5-ethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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